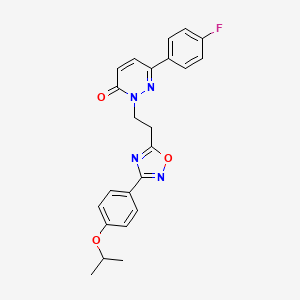

6-(4-fluorophenyl)-2-(2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridazinone-based compounds typically involves strategic functionalization of the core pyridazinone structure to introduce various substituents that may alter or enhance the molecule's biological activity. For example, the discovery and optimization of a novel series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors utilized structure-based drug design techniques, highlighting the importance of the pyridazinone scaffold in medicinal chemistry (Kunitomo et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds containing pyridazinone and oxadiazole units often plays a critical role in their biological activity and interaction with biological targets. The structural optimization, guided by the analysis of X-ray crystal structures, is pivotal in enhancing the compound's efficacy and selectivity (Barlin et al., 1996).

Chemical Reactions and Properties

Pyridazinones and oxadiazoles participate in a variety of chemical reactions that allow for the diversification of their structures and the introduction of pharmacophore elements. For instance, the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids leads to the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides, demonstrating the reactive versatility of these scaffolds (Ogurtsov et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

The synthesis of complex organic compounds, including pyridazinone derivatives and their analogs, plays a crucial role in the development of new pharmaceuticals and materials. Studies have demonstrated methodologies for synthesizing substituted imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyrimidines, and related structures, focusing on their potential as ligands for biological receptors or as intermediates in the synthesis of more complex molecules (Fookes et al., 2008). These synthetic routes often involve novel cyclization reactions, highlighting the chemical versatility of such compounds.

Biological and Medicinal Applications

Pyridazinone derivatives and related heterocyclic compounds have been extensively studied for their biological activities. They have been evaluated as potential anticancer, antiangiogenic, and antioxidant agents. For instance, novel 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives exhibited inhibitory effects on cancer cell viability and possessed significant antiangiogenic and antioxidant activities (Kamble et al., 2015). These findings underscore the potential of such compounds in cancer therapy and prevention.

Drug Delivery Systems

The development of effective delivery systems for hydrophobic antitumor candidates, including pyridazinone derivatives, is a critical area of research. An injectable formulation using block copolymer micelles for a model compound, demonstrating improved delivery, pharmacokinetics, and enhanced antitumor activity in vivo, represents a significant advancement in this field (Jin et al., 2015). This approach could be applicable to a wide range of hydrophobic drugs, improving their clinical efficacy and patient outcomes.

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-2-[2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3/c1-15(2)30-19-9-5-17(6-10-19)23-25-21(31-27-23)13-14-28-22(29)12-11-20(26-28)16-3-7-18(24)8-4-16/h3-12,15H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFFICJUOBIRJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)

![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)

![1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene](/img/structure/B2482481.png)

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)

![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)